An In-depth Technical Guide to 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine, a substituted morpholine scaffold with potential applications in medicinal chemistry and drug discovery. Morpholine and its derivatives are recognized as privileged structures in pharmacology due to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1][2] This document delves into the chemical structure, a plausible synthetic pathway, and detailed spectroscopic characterization of the title compound, offering valuable insights for researchers working with related heterocyclic systems.
Introduction to the Morpholine Scaffold
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the design of biologically active molecules.[2] Its presence in a molecular structure can impart improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[3] These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Substituted morpholines are found in a wide array of approved drugs and clinical candidates, demonstrating their versatility and importance in medicinal chemistry.[4] The specific substitution pattern on the morpholine ring, such as the N-benzyl group, the gem-dimethyl groups at the 2-position, and the chloromethyl group at the 6-position in the title compound, allows for fine-tuning of its steric and electronic properties, making it a valuable building block for targeted drug design.
Chemical Structure and Properties
The chemical structure of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is characterized by a central morpholine ring with key substituents that define its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀ClNO | [5] |
| Molecular Weight | 253.77 g/mol | [5] |
| CAS Number | 2007940-84-1 ((S)-enantiomer) | [5] |
| Appearance | Likely a solid or oil | - |
| Storage | 2-8 °C for long-term storage | [6] |
The presence of a chiral center at the C6 position means that this molecule can exist as a pair of enantiomers, (S)- and (R)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine. The stereochemistry at this position can be critical for biological activity, as enantiomers often exhibit different pharmacological profiles.
Below is a diagram illustrating the chemical structure of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine.
Caption: Chemical structure of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine.
Proposed Synthesis Pathway
A logical retrosynthetic analysis suggests disconnecting the morpholine ring at the N-C6 and O-C5 bonds, leading back to a substituted amino alcohol precursor. This precursor can be assembled from simpler starting materials.
Caption: Simplified retrosynthetic and forward synthesis logic.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical pathway and would require optimization and validation in a laboratory setting.
Step 1: N-Benzylation of 1-amino-2,2-dimethyl-3-propanol
-
To a solution of 1-amino-2,2-dimethyl-3-propanol (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, add a base like potassium carbonate (1.5 eq.).
-
To this stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-1-amino-2,2-dimethyl-3-propanol, which can be purified by column chromatography.
Step 2: Cyclization to form the Morpholine Ring
-
Dissolve the purified N-benzyl-1-amino-2,2-dimethyl-3-propanol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (1.2 eq.), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After stirring for 30 minutes, add epichlorohydrin (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine.
Caption: Proposed two-step synthesis workflow.
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl aromatic protons | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl CH₂ | ~3.50 | Singlet | 2H |
| Morpholine CH (C6-H) | 3.80 - 4.00 | Multiplet | 1H |
| Chloromethyl CH₂ | 3.60 - 3.80 | Multiplet | 2H |
| Morpholine CH₂ (C5-H₂) | 3.50 - 3.70 | Multiplet | 2H |
| Morpholine CH₂ (C3-H₂) | 2.50 - 2.80 | Multiplet | 2H |
| gem-Dimethyl CH₃ | ~1.10 and ~1.20 | Two Singlets | 6H |
Note: The gem-dimethyl groups are diastereotopic and are expected to appear as two distinct singlets. The protons on the morpholine ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzyl aromatic C (quaternary) | ~138 |
| Benzyl aromatic CH | 127 - 129 |
| Morpholine C-O (C5) | ~70 |
| Morpholine C-O (C2) | ~75 (quaternary) |
| Morpholine C-N (C6) | ~60 |
| Morpholine C-N (C3) | ~55 |
| Benzyl CH₂ | ~60 |
| Chloromethyl CH₂ | ~45 |
| gem-Dimethyl CH₃ | ~25 and ~28 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C-O-C (ether) | 1050 - 1150 | Stretching |
| C-N (amine) | 1020 - 1250 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (Predicted)
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 253/255 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl). Key fragmentation patterns would include:
-
Loss of a benzyl group: A prominent peak at m/z 162/164 (M - 91).
-
Formation of the benzyl cation: A base peak at m/z 91.
-
Loss of the chloromethyl group: A peak at m/z 204 (M - 49).
-
Cleavage of the morpholine ring leading to various smaller fragments.
Potential Applications in Drug Discovery
The structural motifs present in 4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine suggest its potential as a versatile scaffold in drug discovery. The N-benzyl group is a common feature in many biologically active compounds, often contributing to receptor binding. The chloromethyl group serves as a reactive handle for further functionalization, allowing for the attachment of various pharmacophores through nucleophilic substitution reactions. This enables the generation of a library of derivatives for structure-activity relationship (SAR) studies. The gem-dimethyl group at the C2 position can provide steric bulk, potentially influencing the molecule's conformation and metabolic stability.
Given the broad range of biological activities associated with substituted morpholines, derivatives of this compound could be explored as potential inhibitors of kinases, G-protein coupled receptors, or other enzyme targets.[4][9]
Conclusion
4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine represents a promising and synthetically accessible chemical scaffold. This guide has provided a detailed overview of its chemical structure, a plausible synthetic strategy, and a predictive analysis of its spectroscopic characteristics. The insights presented herein are intended to support researchers and drug development professionals in the synthesis, characterization, and exploration of this and related substituted morpholine derivatives for the discovery of new therapeutic agents. Further experimental work is necessary to validate the proposed synthesis and fully characterize the compound's properties and biological potential.
References
-
Chloromethylation. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. PrepChem.com. Available at: [Link]
- Benzyl morpholine derivatives. Google Patents. US7294623B2.
-
Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. MDPI. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]
-
Benzene, 1-chloro-4-(chloromethyl)-. NIST WebBook. Available at: [Link]
-
4-Benzyl-2,2-dimethylmorpholine. Lead Sciences. CAS 84761-04-6. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link]
-
Chloromethylation of pyrazole ring. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available at: [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Available at: [Link]
-
Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. PMC. Available at: [Link]
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Available at: [Link]
-
W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Science of Synthesis. Available at: [Link]
-
Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. MDPI. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]
-
Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tsi-Journals. Available at: [Link]
-
C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of. Doc Brown's Chemistry. Available at: [Link]
-
Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC. Available at: [Link]
-
Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[5][9]imidazo[2,1-b]thiazoles. PMC. Available at: [Link]
-
SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. From Chemistry Towards Technology Step-By-Step. Available at: [Link]
-
Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Scientific Research Publishing. Available at: [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. Benzene, 1-chloro-4-(chloromethyl)- [webbook.nist.gov]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
